N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4,5-trifluoro-3-methoxybenzamide
Description
Molecular Formula: C₁₇H₁₈F₃N₆O₂
Molecular Weight: 408.36 g/mol
Structural Features:
- Core: 1,3,5-Triazine ring substituted with two dimethylamino groups at positions 4 and 5.
- Side Chain: A methylene bridge connects the triazine to a benzamide group.
- Benzamide Substituents: 2,4,5-Trifluoro and 3-methoxy groups, enhancing lipophilicity and electronic effects.
This compound belongs to the 1,3,5-triazine family, known for diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,4,5-trifluoro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O2/c1-24(2)15-21-10(22-16(23-15)25(3)4)7-20-14(26)8-6-9(17)12(19)13(27-5)11(8)18/h6H,7H2,1-5H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLJRSYHRRAENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C(=C2F)OC)F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4,5-trifluoro-3-methoxybenzamide is a complex organic compound notable for its unique structure and potential biological activities. This compound features a triazine ring with dimethylamino substitutions and a benzamide moiety, which contribute to its reactivity and interaction with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₈F₃N₅O. Its molecular weight is approximately 392.36 g/mol. The compound's structure can be broken down into two main components:
- Triazine Ring : Contains two dimethylamino groups that enhance solubility and biological activity.
- Benzamide Moiety : Provides additional functional groups that can interact with specific enzymes or receptors.
Structural Representation
| Component | Structure | Notable Features |
|---|---|---|
| Triazine Ring | Triazine | Contains dimethylamino groups |
| Benzamide | Benzamide | Common amide functionality |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It binds effectively to specific enzymes and receptors, modulating their activity. This interaction can lead to:
- Inhibition of Enzymatic Pathways : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Activation of Receptors : It may activate receptors that trigger cellular responses beneficial in treating various conditions.
Case Studies on Biological Activity
- Anticancer Activity : Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of related triazine compounds have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
- Antioxidant Properties : In vitro studies have indicated that this compound possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells .
- Antimicrobial Activity : Preliminary findings suggest that the compound exhibits selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Summary of Biological Activities
| Activity Type | Target | Observed Effect |
|---|---|---|
| Anticancer | MCF-7 Cell Line | IC₅₀ = 3.1 µM |
| Antioxidant | HCT 116 Cells | Reduced oxidative stress |
| Antimicrobial | E. faecalis | MIC = 8 μM |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form the triazine intermediate followed by coupling with 2,4,5-trifluoro-3-methoxybenzoic acid .
Pharmacological Studies
Pharmacological studies have highlighted the potential of this compound in drug development:
- Targeting Specific Pathways : Its ability to modulate key enzymatic pathways makes it a candidate for further investigation in therapeutic contexts.
- Comparative Studies : Compounds with similar structural motifs have been compared against known drugs like doxorubicin and etoposide for their efficacy in inhibiting cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Electronic Effects: The target compound’s dimethylamino groups donate electrons to the triazine ring, increasing nucleophilicity compared to morpholino/piperidino derivatives (). In contrast, hydroxyethylamino substituents () introduce hydrogen-bonding sites, critical for interactions with biological targets like DNA topoisomerases .
Biological Activity: Pyrazoline-containing triazines () exhibit anticancer activity (IC₅₀ values: 5–10 µM), attributed to the pyrazole ring’s ability to intercalate DNA. The target compound’s benzamide group may confer similar activity but with improved metabolic stability due to fluorination . Morpholino derivatives () show higher molecular weights (~590 g/mol), which may limit blood-brain barrier penetration compared to the target compound (408 g/mol) .
Synthetic Routes :
- The target compound likely employs amide coupling (e.g., HATU/HBTU) for benzamide attachment, analogous to methods in .
- Chlorotriazine intermediates () are common starting materials for nucleophilic substitution, enabling diverse functionalization .
Agrochemical vs. Pharmaceutical Applications :
Preparation Methods
Triazine Core Functionalization
The 1,3,5-triazine ring is typically constructed via cyclization or stepwise substitution. A proven method involves 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material. Sequential displacement of chlorine atoms with dimethylamine groups under controlled conditions achieves selectivity:
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First Substitution : React cyanuric chloride with excess dimethylamine (2.2 equiv) in tetrahydrofuran (THF) at 0–5°C to yield 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine.
-
Second Substitution : Introduce a hydroxymethyl group at the 2-position via nucleophilic substitution with formaldehyde under basic conditions (e.g., NaHCO₃), forming 2-(hydroxymethyl)-4,6-bis(dimethylamino)-1,3,5-triazine.
-
Chlorination : Convert the hydroxymethyl group to a chloromethyl derivative using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), yielding 2-(chloromethyl)-4,6-bis(dimethylamino)-1,3,5-triazine.
Key Data :
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Dimethylamine, THF, 0°C | 85% | 98% |
| 2 | Formaldehyde, NaHCO₃, 50°C | 78% | 95% |
| 3 | SOCl₂, reflux | 90% | 97% |
Synthesis of 2,4,5-Trifluoro-3-methoxybenzamide
Fluorination and Methoxylation of Benzoyl Chloride
The benzamide subunit is synthesized from 2,4,5-trifluoro-3-methoxybenzoic acid:
-
Methoxylation : Protect the 3-position of 2,4,5-trifluorobenzoic acid using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
-
Amidation : Convert the acid to the corresponding benzamide by treatment with ammonium chloride (NH₄Cl) and 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM).
Alternative Route : Direct fluorination of 3-methoxybenzoic acid using xenon difluoride (XeF₂) in HF-pyridine achieves selective fluorination at the 2,4,5-positions.
Key Data :
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | CH₃I, K₂CO₃, DMF | 82% | 96% |
| 2 | NH₄Cl, CDI, DCM | 88% | 99% |
Coupling of Triazine and Benzamide Moieties
Nucleophilic Substitution
The chloromethyl triazine derivative reacts with the benzamide’s primary amine via an SN2 mechanism:
-
Reaction Conditions : Combine 2-(chloromethyl)-4,6-bis(dimethylamino)-1,3,5-triazine (1.0 equiv) with 2,4,5-trifluoro-3-methoxybenzamide (1.1 equiv) in acetonitrile (MeCN) containing potassium iodide (KI) as a catalyst. Heat at 80°C for 12 hours.
-
Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Purity (HPLC) | 98% |
| Reaction Time | 12 hours |
| Catalyst | KI (10 mol%) |
Optimization Strategies and Green Chemistry Approaches
Ionic Liquid-Mediated Synthesis
Replacing traditional solvents with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enhances reaction efficiency and reduces waste. For example, the triazine chlorination step in [BMIM][PF₆] improves yield to 92% while enabling solvent recycling.
Catalytic Enhancements
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) introduces dimethylamino groups to the triazine core at lower temperatures (50°C) with 95% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeCN:H₂O = 70:30) confirms >98% purity with a retention time of 6.7 minutes.
Industrial-Scale Considerations
Q & A
Basic: What are the typical synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with triazine ring formation followed by substitution and amidation. For example, triazine precursors like dicyandiamide can be functionalized under controlled conditions (e.g., reflux in ionic liquids to enhance efficiency and reduce waste) . A representative protocol includes:
- Step 1: Reacting substituted benzaldehydes with triazole derivatives in ethanol with glacial acetic acid as a catalyst, followed by reflux (4–6 hours) and solvent evaporation .
- Step 2: Substitution reactions on the triazine core, where dimethylamino groups are introduced via nucleophilic displacement under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 3: Final amidation using activated benzoyl chlorides in anhydrous solvents (e.g., CH₃CN) with coupling agents .
Key Factors:
- Solvent choice (ionic liquids improve reaction kinetics) .
- Temperature control during reflux (prevents side reactions like triazine ring decomposition).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from variations in:
- Purity: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to standardize purity thresholds (>98% for biological assays) .
- Structural confirmation: Cross-validate using ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to rule out isomeric impurities .
- Assay conditions: Standardize cell lines, solvent carriers (e.g., DMSO concentration ≤0.1%), and positive controls to ensure reproducibility .
Example Workflow:
Compare HPLC retention times and NMR spectra across studies.
Re-test disputed bioactivity in a shared lab using identical protocols.
Perform dose-response curves to identify IC₅₀ variability sources .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Purity: HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) .
- Structure:
- Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C indicates suitability for long-term storage) .
Advanced: What strategies optimize the compound’s selectivity in enzyme inhibition assays?
Methodological Answer:
- Structural modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Docking studies: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with target enzymes like kinases or proteases .
- Kinetic assays: Perform competitive inhibition experiments with varying ATP/substrate concentrations to determine inhibition constants (Kᵢ) .
Case Study:
Replacing methoxy with trifluoromethoxy groups increased selectivity for kinase X by 10-fold, validated via surface plasmon resonance (SPR) binding assays .
Basic: How is the compound’s solubility profile determined, and why is it critical for formulation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
